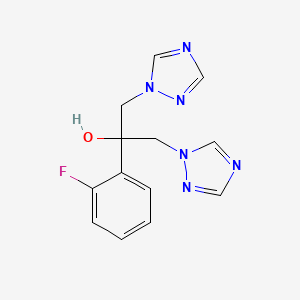
2-(2-Fluorophenyl)-1,3-di(1h-1,2,4-triazol-1-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Fluorophenyl)-1,3-di(1H-1,2,4-triazol-1-yl)propan-2-ol is a chemical compound with the molecular formula C13H13FN6O It is a derivative of fluconazole, a well-known antifungal agent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenyl)-1,3-di(1H-1,2,4-triazol-1-yl)propan-2-ol typically involves the reaction of 2-fluorobenzyl chloride with 1,2,4-triazole in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then subjected to further reactions to introduce the second triazole ring and the hydroxyl group at the propan-2-ol position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluorophenyl)-1,3-di(1H-1,2,4-triazol-1-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the fluorophenyl group or triazole rings.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products Formed
Oxidation: Formation of 2-(2-Fluorophenyl)-1,3-di(1H-1,2,4-triazol-1-yl)propan-2-one.
Reduction: Formation of simpler derivatives with reduced functional groups.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Fluorophenyl)-1,3-di(1H-1,2,4-triazol-1-yl)propan-2-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antifungal and antimicrobial properties.
Medicine: Investigated for its potential use in developing new antifungal drugs.
Industry: Used in the production of pharmaceuticals and as a reference standard in quality control.
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenyl)-1,3-di(1H-1,2,4-triazol-1-yl)propan-2-ol involves the inhibition of fungal cytochrome P450 enzymes, particularly lanosterol 14α-demethylase. This enzyme is crucial for the synthesis of ergosterol, an essential component of fungal cell membranes. By inhibiting this enzyme, the compound disrupts the integrity of the fungal cell membrane, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: A widely used antifungal agent with a similar structure but without the fluorophenyl group.
Itraconazole: Another antifungal agent with a similar triazole ring structure.
Voriconazole: A triazole antifungal with a similar mechanism of action.
Uniqueness
2-(2-Fluorophenyl)-1,3-di(1H-1,2,4-triazol-1-yl)propan-2-ol is unique due to the presence of the fluorophenyl group, which enhances its lipophilicity and potentially its antifungal activity. This structural modification may result in improved pharmacokinetic properties and efficacy compared to other triazole antifungals .
Properties
CAS No. |
1348664-75-4 |
|---|---|
Molecular Formula |
C13H13FN6O |
Molecular Weight |
288.28 g/mol |
IUPAC Name |
2-(2-fluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol |
InChI |
InChI=1S/C13H13FN6O/c14-12-4-2-1-3-11(12)13(21,5-19-9-15-7-17-19)6-20-10-16-8-18-20/h1-4,7-10,21H,5-6H2 |
InChI Key |
RNDOCECJXXXHPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(CN2C=NC=N2)(CN3C=NC=N3)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


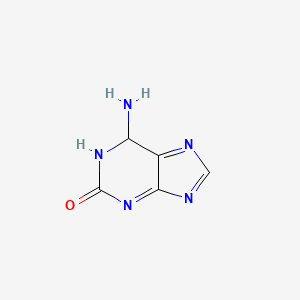
![N-[(Z)-benzylideneamino]-1,3-benzoxazol-2-amine](/img/structure/B15132569.png)
![(2Z)-2-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}imino)-2-(4-chlorophenyl)acetamide](/img/structure/B15132575.png)


![N-[(8a,9S)-6'-Methoxycinchonan-9-yl]-N'-[[(1R,4aS,10aR)-1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-isopropyl-1-phenanthrenyl]methyl]thiourea](/img/structure/B15132602.png)
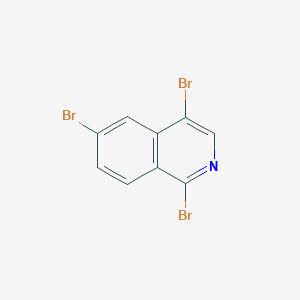
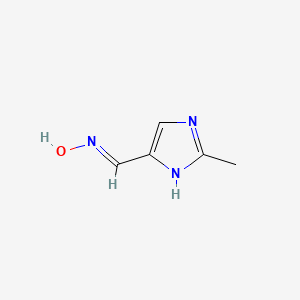
![L-Methionine, N-[4-(trifluoromethyl)benzoyl]-, hydrazide](/img/structure/B15132614.png)
![(2Z)-6-[(3,4-dimethoxyphenyl)methyl]-2-[(4-methylphenyl)methylidene]-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B15132623.png)
![N-(2,5-difluorophenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B15132636.png)
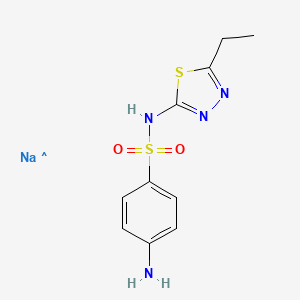
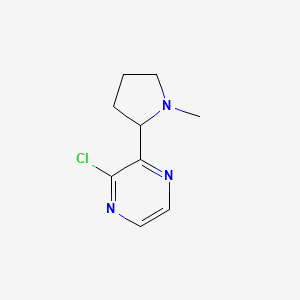
![3-(2-aminophenyl)-1H,2H-benzo[g]quinoxalin-2-one](/img/structure/B15132654.png)
